An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Introduction
6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a halogenated derivative of the 7-deazapurine scaffold, is a pivotal heterocyclic building block in modern medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, while its distinct substitution pattern offers a versatile platform for synthetic elaboration. This compound serves as a key intermediate in the synthesis of numerous targeted therapeutics, particularly Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which are instrumental in treating autoimmune diseases and myeloproliferative neoplasms.[1]
The strategic placement of two different halogens—a chlorine atom at the 4-position and a bromine atom at the 6-position—imparts orthogonal reactivity, enabling selective functionalization through distinct chemical pathways. The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C6-bromo group is primed for metal-catalyzed cross-coupling reactions. This dual functionality is invaluable for constructing complex molecular architectures required for potent and selective drug candidates.
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. It is designed for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this intermediate's behavior, from bench-scale synthesis to analytical characterization and safe handling.
Molecular Identity and Structural Attributes
A precise understanding of the molecular identity is the foundation for all subsequent chemical and physical investigations.
Table 1: Molecular Identifiers for 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
| Identifier | Value | Source(s) |
| CAS Number | 784150-41-0 | [2] |
| Molecular Formula | C₆H₃BrClN₃ | [3] |
| Molecular Weight | 232.46 g/mol | [3] |
| IUPAC Name | 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | [2][3] |
| Canonical SMILES | C1=C(NC2=C1C(=NC=N2)Cl)Br | [3] |
| InChI Key | NJPXMLQSSKQIJH-UHFFFAOYSA-N | [2][3] |
The molecule's structure consists of a fused bicyclic system where a pyrrole ring is merged with a pyrimidine ring. This planar, heteroaromatic core is decorated with an electron-withdrawing chlorine atom on the pyrimidine ring and a bromine atom on the pyrrole ring, setting the stage for its characteristic reactivity.
Core Physicochemical Properties
The physicochemical properties dictate the compound's behavior in various experimental and physiological environments, influencing everything from reaction kinetics to bioavailability.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Source(s) |
| Physical Form | Solid. Likely an off-white or light-colored crystalline powder. | [2][4] |
| Melting Point | Data not available. Predicted to be a high-melting solid. | |
| Boiling Point | Likely decomposes before boiling under atmospheric pressure. | [4] |
| Solubility | Expected to be soluble in polar aprotic solvents (DMSO, DMF) and alcohols; sparingly soluble in water. | [4][5] |
| Topological Polar Surface Area | 41.6 Ų | [3] |
| Hydrogen Bond Donor Count | 1 (from the pyrrole N-H) | [3] |
Stability and Storage
Proper storage is critical to maintain the integrity of the compound.
-
Recommended Storage: Store at 2-8°C in a dark place under an inert atmosphere.[2]
-
Sensitivities: Based on the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine structure, the compound is stable under standard conditions but is sensitive to strong acids, strong bases, and prolonged exposure to moisture.[4][6] The acidic N-H proton can be deprotonated by strong bases, while the C4-Cl bond can be hydrolyzed under harsh acidic or basic conditions.
Melting Point Determination: A Proxy for Purity
While the exact melting point is not reported in the surveyed literature, its determination is crucial for assessing purity and ensuring batch-to-batch consistency.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Rationale: DSC is the preferred method over traditional melting point apparatus because it provides a complete thermodynamic profile, including the onset of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus). It can also reveal polymorphism, decomposition, or solvent loss events that a visual method would miss.
-
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a non-hermetic aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C). Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic event. The integrated area of the peak corresponds to the enthalpy of fusion.
-
-
Self-Validation: The instrument should be calibrated using certified standards (e.g., indium, tin) prior to the analysis. A sharp, single endotherm is indicative of high purity. Broad peaks or multiple transitions may suggest impurities or the presence of different crystal forms.
Solubility Profile: Implications for Reaction and Formulation
Solubility is a critical parameter for synthetic chemists setting up reactions and for pharmacologists developing formulations. Based on its parent structure, 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is expected to be soluble in common organic solvents like DMSO and DMF and sparingly soluble in water.[4][5]
Experimental Protocol: Kinetic Solubility Assessment by HPLC-UV
-
Rationale: This high-throughput method provides a quantitative measure of a compound's solubility in a given solvent system, which is essential for designing solution-based experiments and for early-stage drug discovery screening.
-
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add the DMSO stock solution to a 96-well plate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a final concentration (e.g., 100 µM) with a low final percentage of DMSO (e.g., 1%).
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate by HPLC-UV. Compare the peak area of the analyte to a calibration curve prepared from the DMSO stock solution to determine the concentration of the dissolved compound.
-
-
Self-Validation: The calibration curve must exhibit excellent linearity (R² > 0.99). Control wells containing only buffer and DMSO should be run to ensure no interfering peaks are present.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: In a suitable deuterated solvent like DMSO-d₆, the proton spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyrimidine rings, as well as a broad singlet for the N-H proton.
-
¹³C NMR: The carbon spectrum will confirm the presence of the six unique carbon atoms in the heterocyclic core, with characteristic shifts for carbons attached to the electronegative nitrogen, chlorine, and bromine atoms.
Protocol: NMR Sample Preparation and Acquisition
-
Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. The solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) serves as the internal reference.
Mass Spectrometry (MS)
MS provides definitive confirmation of the molecular weight and elemental composition.
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule. The resulting mass spectrum will show the molecular ion peak [M+H]⁺. Critically, the unique isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will produce a characteristic cluster of peaks, providing unambiguous confirmation of the compound's elemental composition.
-
Expected m/z: The theoretical exact mass is 230.91989 g/mol .[3] The ESI-MS spectrum should display a complex isotopic cluster centered around m/z 231.9 and 233.9, reflecting the various combinations of Br and Cl isotopes.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the standard method for determining the purity of organic compounds.
Protocol: Reversed-Phase HPLC for Purity Assessment
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).
-
Purity Calculation: Purity is reported as the area percentage of the main peak relative to the total area of all observed peaks.
Reactivity and Synthetic Utility
The synthetic power of 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine lies in the orthogonal reactivity of its two halogen substituents. This allows for a programmed, stepwise elaboration of the core structure.
-
C4-Position (Chloro): The chlorine atom is activated by the electron-withdrawing pyrimidine ring, making it an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) . It readily reacts with N-nucleophiles (amines), O-nucleophiles (alcohols, phenols), and S-nucleophiles (thiols), typically in the presence of a base.[4]
-
C6-Position (Bromo): The bromine atom is a classic handle for Transition-Metal-Catalyzed Cross-Coupling Reactions . It can be used in Suzuki couplings (with boronic acids), Sonogashira couplings (with terminal alkynes), Heck couplings (with alkenes), and Buchwald-Hartwig aminations (with amines) to form new carbon-carbon and carbon-nitrogen bonds.
This differential reactivity allows chemists to first perform a nucleophilic substitution at the C4 position and then follow up with a cross-coupling reaction at the C6 position, or vice versa, providing immense flexibility in the synthesis of complex drug analogues.
Caption: Orthogonal reactivity of the C4-Chloro and C6-Bromo positions.
Safety and Handling
Adherence to safety protocols is paramount when working with this reactive chemical intermediate.
Table 3: Hazard Identification and Safety Precautions
| Category | Information | Source(s) |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][7] |
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][8]
-
Handling: Avoid generating dust.[8] Wash hands thoroughly after handling.[2]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]
Conclusion
6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a high-value synthetic intermediate whose utility is defined by its distinct physicochemical properties and, most notably, its orthogonal reactivity. A thorough understanding of its molecular characteristics—from solubility and stability to spectroscopic signatures and safety requirements—is essential for its effective and safe use in research and development. This guide provides the foundational knowledge and validated experimental frameworks necessary for scientists to harness the full synthetic potential of this versatile building block in the pursuit of novel therapeutics.
References
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Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
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Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]
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ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
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LookChem. 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Search Results. [Link]
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PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]
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LookChem. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
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Unibest Industrial Co., Ltd. Cas No. 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
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